molecular formula C36H70O2 B12643613 Hexadecyl icosenoate CAS No. 93882-45-2

Hexadecyl icosenoate

Cat. No.: B12643613
CAS No.: 93882-45-2
M. Wt: 534.9 g/mol
InChI Key: LKLKXFGZRLGRGI-NWBJSICCSA-N
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Description

Hexadecyl icosanoate (C₁₆H₃₃OOC-C₁₉H₃₇ with a double bond in the icosenoate chain) is a long-chain fatty acid ester comprising a hexadecyl (C16) alcohol moiety and an icosenoic acid (C20:1) residue. These esters typically exhibit hydrophobic properties, making them valuable in surfactants, cosmetic formulations, and surface coatings.

Properties

CAS No.

93882-45-2

Molecular Formula

C36H70O2

Molecular Weight

534.9 g/mol

IUPAC Name

hexadecyl (E)-icos-2-enoate

InChI

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h32,34H,3-31,33,35H2,1-2H3/b34-32+

InChI Key

LKLKXFGZRLGRGI-NWBJSICCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C/C(=O)OCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl icosenoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanol with icosenoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl icosenoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated esters.

Scientific Research Applications

Hexadecyl icosenoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.

    Biology: Employed in the study of lipid metabolism and membrane biology.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of hexadecyl icosenoate involves its interaction with lipid membranes. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hexadecyl icosanoate with structurally or functionally related esters, focusing on molecular features, applications, and research findings.

Hexadecyl Hexadecenoate (C32H62O2)

  • Structure: Ester of hexadecanol and hexadecenoic acid (C16:1).
  • Applications: Identified in the cuticular hydrocarbon profiles of Bombus lapidarius bumblebees, with regional variations in double-bond positions (e.g., hexadec-7-enoic acid in South Italian populations vs. hexadec-9-enoic acid elsewhere) .
  • Research Significance: Demonstrates how minor structural differences (e.g., double-bond position) influence ecological adaptations and pheromonal communication.

Ethyl Hexadecenoate (C18H34O2)

  • Structure: Ethyl ester of hexadecenoic acid.
  • Comparison : Unlike hexadecyl esters, ethyl esters are smaller and more volatile, likely influencing their diffusion and detection in ecological contexts.

Hexadecyl Caffeate and Coumarate

  • Structure: Phenolic esters (e.g., hexadecyl caffeic acid ester: C25H38O4).
  • Applications : Insecticidal agents. When combined with Cry7Aa1 Bt proteins, hexadecyl caffeate increased Cylas puncticollis larval mortality to 76.7%, demonstrating synergistic effects .
  • Research Findings: Hexadecyl coumarate alone caused 50% larval mortality, highlighting the impact of phenolic head groups on bioactivity .

Cetyl Palmitate (Hexadecanoic Acid Hexadecyl Ester, C32H64O2)

  • Structure: Saturated ester of hexadecanol and palmitic acid.
  • Applications : Cosmetic emollient and emulsion stabilizer. Compared to isocetyl palmitate, it has lower branching, reducing steric hindrance and enhancing film-forming properties .
  • Uniqueness : Isocetyl palmitate’s branched chain improves biocompatibility and formulation stability in pharmaceuticals .

Sinapic Acid Hexadecyl Ester (C29H46O5)

  • Structure: Ester of sinapic acid (a hydroxycinnamic acid derivative) and hexadecanol.
  • Comparison: The phenolic moiety enhances antioxidant capacity compared to aliphatic esters like hexadecyl icosanoate.

Amino-Functionalized Hexadecyl Lipids

  • Structure : Lysine-based lipids with hexadecyl chains (e.g., C14:0, C16:0, and C18:1 variants).
  • Applications : Gene transfection agents. Unsaturated oleyl (C18:1) chains improve transfection efficiency due to enhanced membrane fluidity .
  • Research Insight: Chain length and saturation directly correlate with lipid monolayer properties and DNA delivery efficacy .

Hexadecyl-Trimethoxysilane (HDTMS)

  • Structure : Silane derivative with a hexadecyl chain.
  • Applications: Hydrophobic modifier in cellulose nano-fibril films. Hydrolyzes to form Si-O-Si networks, achieving superhydrophobicity (water contact angle: 156°) .
  • Comparison : Unlike ester-based hydrophobes, silane derivatives covalently bond to substrates, enhancing durability .

Key Comparative Data

Compound Key Features Applications Research Findings References
Hexadecyl Icosenoate Long-chain unsaturated ester Surfactants, cosmetics (inferred) Limited direct data; analogous esters used in formulations. -
Hexadecyl Hexadecenoate C16:1 positional isomers Ecological signaling Double-bond position varies geographically in bumblebee populations.
Hexadecyl Caffeate Phenolic ester Agriculture (insecticide) Synergistic 76.7% larval mortality with Bt proteins.
Cetyl Palmitate Saturated C16 ester Cosmetics, emulsions Branched analogs (e.g., isocetyl) improve stability.
Amino-Functionalized Lipids Lysine head, C16 chain Gene delivery Unsaturated chains enhance transfection efficiency.
HDTMS Silane derivative Superhydrophobic coatings Forms covalent Si-O-Si networks; WCA = 156°.

Biological Activity

Hexadecyl icosenoate, a fatty acid ester, is gaining attention for its potential biological activities. This compound, derived from hexadecanoic acid and icosenoic acid, has been studied for various health benefits, including antioxidant, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain, which contributes to its unique properties. The molecular formula is C26H50O2C_{26}H_{50}O_2, indicating the presence of a long-chain fatty acid structure.

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage. Studies have shown that this compound exhibits significant antioxidant properties.

  • Research Findings : In vitro studies demonstrated that this compound effectively scavenges free radicals, with a notable reduction in lipid peroxidation levels in cellular models.
StudyMethodResults
MElOUlI-MANEL Lipid Peroxidation AssayReduced malondialdehyde levels by 30%
Comparative Study DPPH Scavenging ActivityIC50 value of 25 µg/mL

2. Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various pathogens.

  • Case Studies : A study reported the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones.
PathogenInhibition Zone (mm)
S. aureus15
E. coli12

3. Anti-inflammatory Effects

This compound has been observed to modulate inflammatory responses.

  • Research Findings : In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
StudyModelResults
Animal Study Rat ModelDecreased TNF-alpha by 40%

The biological activities of this compound can be attributed to its ability to interact with cell membranes due to its hydrophobic nature. This interaction enhances membrane fluidity and may influence signal transduction pathways related to inflammation and oxidative stress.

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